molecular formula C7H8O B3024152 2-Allylfuran CAS No. 75135-41-0

2-Allylfuran

Cat. No.: B3024152
CAS No.: 75135-41-0
M. Wt: 108.14 g/mol
InChI Key: IGWQTPINFQSICW-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless liquid with a fruity or sweet sugar-like aroma . This compound belongs to the furan family, which is characterized by a five-membered aromatic ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Allylfuran can be synthesized through various methods. One common approach involves the reaction of furfural with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol. Another method involves the catalytic alkylation of furans by π-activated alcohols .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yields and purity. The use of heterobimetallic complexes, such as [Ir(COD)Cl]2 and SnCl4, has been reported to be effective in the alkylation of furans .

Chemical Reactions Analysis

Types of Reactions: 2-Allylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted furans, which have applications in different fields.

Mechanism of Action

The mechanism of action of 2-Allylfuran involves its interaction with various molecular targets. In catalytic reactions, it acts as a substrate that undergoes transformation in the presence of catalysts. For example, in palladium-catalyzed reactions, it forms complex molecules through tandem cycloisomerization and Heck-type coupling. The molecular pathways involved in these reactions are influenced by the nature of the catalysts and reaction conditions.

Comparison with Similar Compounds

Uniqueness of 2-Allylfuran: this compound is unique due to its specific allyl group, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in organic synthesis.

Properties

CAS No.

75135-41-0

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

2-[(E)-prop-1-enyl]furan

InChI

InChI=1S/C7H8O/c1-2-4-7-5-3-6-8-7/h2-6H,1H3/b4-2+

InChI Key

IGWQTPINFQSICW-DUXPYHPUSA-N

Isomeric SMILES

C/C=C/C1=CC=CO1

SMILES

C=CCC1=CC=CO1

Canonical SMILES

CC=CC1=CC=CO1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Allylfuran
Reactant of Route 2
2-Allylfuran
Reactant of Route 3
2-Allylfuran
Reactant of Route 4
2-Allylfuran
Reactant of Route 5
2-Allylfuran
Reactant of Route 6
2-Allylfuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.